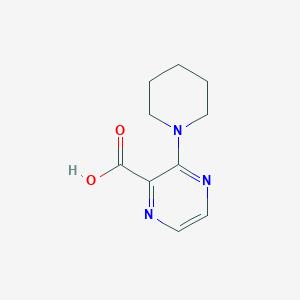

3-(Piperidin-1-yl)pyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Piperidin-1-yl)pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 342425-61-0. It has a molecular weight of 207.23 .

Molecular Structure Analysis

The IUPAC name of this compound is 3-(1-piperidinyl)-2-pyrazinecarboxylic acid. The InChI code is 1S/C10H13N3O2/c14-10(15)8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) .Physical And Chemical Properties Analysis

The compound is solid in physical form . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Adhesion Molecule Inhibition

A study by Kaneko et al. (2004) describes novel piperidine carboxylic acid derivatives, including structures related to "3-(Piperidin-1-yl)pyrazine-2-carboxylic acid," as potent adhesion molecule inhibitors. These compounds, specifically ER-49890, showed significant oral inhibitory activities against neutrophil migration and leukocyte accumulation in various inflammation models in mice and rats, suggesting therapeutic effects on collagen-induced arthritis. This research highlights the potential of such compounds in treating inflammatory diseases by targeting adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) Kaneko et al., 2004.

Heterocyclic Amino Acids Synthesis

Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids for use as achiral and chiral building blocks. Through a multi-step synthesis involving piperidine-4-carboxylic and piperidine-3-carboxylic acids, they successfully created these compounds, showcasing their potential as versatile intermediates for further chemical transformations. This work exemplifies the utility of "this compound" related structures in synthesizing complex organic molecules Matulevičiūtė et al., 2021.

Aurora Kinase Inhibition for Cancer Treatment

Research by ヘンリー,ジェームズ (2006) describes the synthesis of compounds including "this compound" derivatives as Aurora kinase inhibitors. These compounds are potential candidates for cancer treatment by inhibiting Aurora A, a protein kinase involved in the regulation of cell division. This study provides a basis for further exploration of such compounds in cancer therapy, highlighting the diverse therapeutic applications of "this compound" derivatives ヘンリー,ジェームズ, 2006.

Coordination Chemistry and Crystal Engineering

A study by Zhao et al. (2014) utilized a pyrazole-carboxylate type ligand, closely related to "this compound," to prepare coordination complexes with Ni(II), Ag(II), and Cd(II). These complexes demonstrated various structural types and potential applications in material science and coordination chemistry. This research underscores the role of "this compound" derivatives in the development of new materials with specific magnetic, optical, or structural properties Zhao et al., 2014.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function .

Biochemical Pathways

Similar compounds have been shown to affect the replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis .

Propiedades

IUPAC Name |

3-piperidin-1-ylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXJSFRBBSEDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)

![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)

![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)

![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)

![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)

![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2686393.png)

![methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2686394.png)